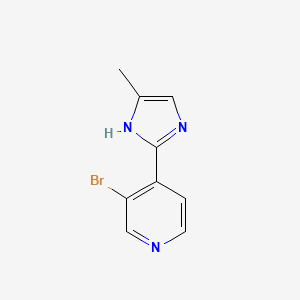

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-bromo-4-(5-methyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)7-2-3-11-5-8(7)10/h2-5H,1H3,(H,12,13) |

InChI Key |

GDSUEFUXXGHVIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=C(C=NC=C2)Br |

Origin of Product |

United States |

Synthetic Strategies for 3 Bromo 4 5 Methyl 2 Imidazolyl Pyridine and Its Derivatives

De Novo Synthetic Routes to the Pyridine-Imidazole Core

Cyclization Reactions for Pyridine (B92270) Ring Formation

De novo synthesis of the pyridine ring is a foundational approach in heterocyclic chemistry, providing access to a wide array of substituted pyridines. researchgate.netillinois.edu Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, remain relevant for creating specific substitution patterns. nih.govbaranlab.org More contemporary approaches utilize [4+2] cycloaddition reactions, where azadienes react with dienophiles to construct the pyridine core. nih.govnih.gov

Another powerful strategy involves the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. acs.orgelsevierpure.com This organocatalyzed method allows for the practical synthesis of tri- or tetrasubstituted pyridines from readily available starting materials. acs.org The reaction proceeds through a cascade of events including aza-Wittig reactions and Diels-Alder sequences, offering a flexible route to complex pyridine scaffolds. nih.gov For the synthesis of the 4-(imidazolyl)pyridine core, these methods would be adapted to use precursors already containing the imidazole (B134444) moiety or a group that can be readily converted into it.

Table 1: Selected De Novo Pyridine Synthesis Methods

| Method | Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoesters (2 equiv.), Ammonia | Symmetrical pyridines; well-established. nih.govbaranlab.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Access to various substitution patterns. |

| [4+2] Cycloaddition | 2-Azadiene, Alkyne/Enamine | Forms highly substituted pyridines. nih.gov |

| (3+3) Cycloaddition | Enamine, α,β-unsaturated aldehyde/ketone | Organocatalyzed; good for polysubstituted pyridines. acs.org |

Imidazole Annulation Techniques and Regioselectivity

Annulation, the process of building a new ring onto an existing one, is a common strategy for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines or for attaching an imidazole ring to a pyridine core. rsc.orgresearchgate.net A prevalent method involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. This approach, known as the Debus-Radziszewski imidazole synthesis or related variations, can be adapted to form the 2-imidazolylpyridine linkage.

Regioselectivity is a critical consideration in these syntheses. For instance, in the synthesis of imidazo[1,2-a]pyridines, the reaction of 2-aminopyridines with various substrates can be highly regioselective. rsc.orgnih.gov Palladium-catalyzed annulation reactions have also been developed, offering a pathway for fusing imidazole rings to pyridines through C-H bond activation. rsc.org Tandem reactions, where a sequence of reactions occurs in a single pot, provide an efficient route. For example, a sequence involving a van Leusen imidazole synthesis followed by an intramolecular Heck reaction can produce fused imidazo-pyridine systems. mdpi.com

For the specific target, 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine, an annulation strategy could involve reacting a suitably substituted 4-aminopyridine (B3432731) with a precursor that provides the 5-methylimidazole ring. The regiochemical outcome is dictated by the substitution pattern of the pyridine starting material and the reaction conditions employed. acs.org

Sequential Construction of Pyridine-Imidazole Linkage

An alternative to building one ring onto the other is the sequential construction, where pre-formed pyridine and imidazole rings are coupled together. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Suzuki coupling reaction, for example, can be used to forge a carbon-carbon bond between a halo-pyridine and an imidazolylboronic acid or ester, or vice-versa. acs.org

A practical and regioselective synthesis of 1-alkyl-4-(3-pyridyl)imidazole has been demonstrated using a Suzuki coupling. acs.org This strategy involves the coupling of a bromoimidazole unit with a 3-pyridylboronate. Adapting this for the target molecule could involve coupling a 3-bromo-4-pyridylboronic ester with a 2-halo-5-methylimidazole derivative. The success of such couplings depends on the careful selection of catalysts, ligands, and reaction conditions to ensure efficient and selective bond formation. acs.org

Introduction and Functionalization of the Bromine Moiety

The placement of the bromine atom at the C-3 position of the pyridine ring is a key synthetic challenge. This can be accomplished either by direct bromination of the intact pyridine-imidazole core or by using a pyridine precursor that already contains the bromine atom.

Direct Bromination Methods

The direct electrophilic bromination of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. gcwgandhinagar.com Reactions typically require harsh conditions, such as high temperatures and the use of oleum (B3057394) (fuming sulfuric acid), to achieve substitution, which predominantly occurs at the 3-position. gcwgandhinagar.comgoogle.com A synthetic method for 3-bromopyridine (B30812) involves reacting pyridine with bromine in 80-95% sulfuric acid at 130-140°C. google.com

For the 4-(5-methyl-2-imidazolyl)pyridine core, the reactivity would be influenced by the electronic properties of the imidazolyl substituent. However, the general unreactivity of the pyridine ring remains a significant barrier. Alternative brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used, often in the presence of strong acids or under radical-generating conditions. google.com Another strategy to facilitate electrophilic substitution is the conversion of the pyridine to its N-oxide derivative. The N-oxide activates the ring, particularly at the 2- and 4-positions, but can also influence reactivity at the 3-position under certain conditions. gcwgandhinagar.comresearchgate.net

Table 2: Common Reagents for Direct Bromination of Pyridine

| Reagent(s) | Conditions | Position(s) Targeted |

| Br₂ / Oleum (H₂SO₄/SO₃) | High Temperature (~130°C) | 3-position gcwgandhinagar.comgoogle.com |

| Br₂ / H₂SO₄ | 130-140°C | 3-position google.com |

| H₂O₂ / HBr | Mild, one-pot | 3-position google.com |

| DBDMH / Oleum | 105°C | 5-position (on 2,3-dimethylpyridine) google.com |

| POBr₃ / PBr₅ | On hydroxypyridine precursor | Converts -OH to -Br researchgate.net |

Precursor-Based Bromine Incorporation

A more controlled and often higher-yielding approach is to use a starting material that already contains the bromine atom in the desired position. 3-Bromopyridine is a commercially available and versatile building block for this purpose. wikipedia.org It can be functionalized through reactions like metal-halogen exchange. For example, treatment of 3-bromopyridine with n-butyllithium can generate 3-lithiopyridine, which can then be reacted with an electrophile to build up the rest of the molecule. researchgate.net This lithiated intermediate could, in principle, be used to construct the bond to the imidazole ring.

Another powerful precursor-based method is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of an aromatic amino group into a halide. justia.com In this context, one could start with 3-amino-4-(5-methyl-2-imidazolyl)pyridine. Diazotization of the amino group with a nitrite (B80452) source under acidic conditions would form a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst, to yield the final 3-bromo product. wikipedia.orgresearchgate.net This method provides a regiochemically precise way to introduce the bromine atom, avoiding the harsh conditions and potential side reactions of direct bromination. google.com

Methyl Group Installation and Modification Strategies

The introduction of a methyl group at the 5-position of the imidazole ring is a critical step in the synthesis of the target molecule. Several strategies can be envisioned for this transformation, primarily involving the construction of the imidazole ring with the methyl group already in place.

One classical and versatile method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.govwikipedia.org To obtain a 5-methyl-2-(pyridin-4-yl)imidazole core, one could theoretically employ methylglyoxal (B44143) as the 1,2-dicarbonyl component, 4-pyridinecarboxaldehyde (B46228) as the aldehyde, and ammonia. The reaction proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. nih.govwikipedia.org

Table 1: Key Reactants in the Proposed Debus-Radziszewski Synthesis

| Role | Reactant | Structure |

| 1,2-Dicarbonyl | Methylglyoxal | |

| Aldehyde | 4-Pyridinecarboxaldehyde | |

| Nitrogen Source | Ammonia | NH₃ |

Another relevant approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction typically involves the condensation of an aldimine with TosMIC to form the imidazole ring. mdpi.com For the synthesis of a 5-methyl substituted imidazole, a variation of this method could be employed where an appropriate enamine is reacted with TosMIC. rsc.org

Once the 5-methyl-2-(pyridin-4-yl)imidazole core is assembled, subsequent modification of the methyl group can be undertaken to introduce further diversity.

Halogenation: The methyl group can be subjected to radical halogenation, for instance using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, to yield the corresponding halomethyl derivative. This derivative can then serve as a precursor for a variety of nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. More vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄), could yield the corresponding carboxylic acid. These functional groups open up a wide range of further derivatization possibilities, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Palladium-Catalyzed Approaches in the Synthesis of Related Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are widely employed in the synthesis of complex heterocyclic systems.

A plausible strategy for the synthesis of the target molecule involves a Suzuki-Miyaura cross-coupling reaction . This would entail the coupling of a suitably functionalized pyridine derivative with a 5-methyl-2-organoboron-imidazole reagent. For instance, 3-bromo-4-iodopyridine (B1523276) could be coupled with 5-methyl-2-(pinacolboranyl)imidazole. The selective coupling at the more reactive iodo position would be favored. Alternatively, a 4-pyridylboronic acid derivative could be coupled with a 2-bromo-5-methylimidazole.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination , which is used to form carbon-nitrogen bonds. While not directly applicable to the core C-C bond formation between the pyridine and imidazole rings, it could be instrumental in the synthesis of precursors or derivatives. For example, an amino-substituted pyridyl-imidazole could be synthesized via Buchwald-Hartwig coupling of a brominated pyridyl-imidazole with an amine.

Palladium-catalyzed C-H activation represents a more atom-economical approach. This strategy would involve the direct coupling of a 3-bromopyridine with a 5-methylimidazole, activating a C-H bond on one of the heterocycles. While challenging, successful examples of palladium-catalyzed C-H arylation of imidazoles have been reported, suggesting the feasibility of such an approach.

Table 2: Overview of Potentially Applicable Palladium-Catalyzed Reactions

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Pyridyl-halide + Imidazolyl-boronic ester or Pyridyl-boronic acid + Imidazolyl-halide | Well-established for C-C bond formation between heteroaromatics. |

| Buchwald-Hartwig Amination | Pyridyl-imidazole-halide + Amine | Forms C-N bonds for derivatization. |

| C-H Activation/Arylation | Pyridyl-halide + Imidazole | Direct coupling without pre-functionalization of the imidazole. |

Green Chemistry and Sustainable Synthetic Methodologies for Related Heterocycles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Conducting reactions in the absence of organic solvents or in water are key tenets of green chemistry. Microwave-assisted solvent-free synthesis has emerged as a powerful technique for the rapid and efficient synthesis of various heterocyclic compounds, including imidazoles. nih.gov The reaction of an aldehyde, a 1,2-dicarbonyl compound, and a nitrogen source can often be carried out under solvent-free conditions with microwave irradiation, leading to high yields in short reaction times. mdpi.com

Reactions in aqueous media are also highly desirable. The synthesis of some imidazole derivatives has been successfully performed in water, sometimes even in the absence of a catalyst. The hydrophobic effect can play a role in promoting the reaction in an aqueous environment.

The use of transition metals, while highly effective, can lead to concerns about cost, toxicity, and metal contamination of the final product. Therefore, the development of metal-free synthetic methods is an active area of research. A number of metal-free protocols for the synthesis of imidazo[1,2-a]pyridines and other related heterocycles have been reported. nih.govacs.org These often involve the use of iodine or other non-metallic catalysts to promote the cyclization and aromatization steps. For instance, the condensation of 2-aminopyridines with various carbonyl compounds can be achieved under metal-free conditions. acs.org

Oxidative cyclization is another important strategy that can often be performed under metal-free conditions. These reactions typically involve the formation of a key intermediate which then undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic heterocyclic ring. For example, the synthesis of 2,5-disubstituted oxazoles has been achieved via an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org Similar strategies could potentially be adapted for the synthesis of the imidazole ring in the target molecule. These methods often utilize environmentally benign oxidants such as molecular oxygen (from air) or hydrogen peroxide.

Table 3: Comparison of Green Chemistry Approaches

| Approach | Key Principle | Potential Application |

| Solvent-Free/Microwave | Elimination of organic solvents, rapid heating. | Multicomponent synthesis of the imidazole ring. |

| Aqueous Synthesis | Use of water as a benign solvent. | Formation of the pyridyl-imidazole scaffold. |

| Metal-Free Catalysis | Avoidance of transition metal catalysts. | Cyclization and aromatization steps. |

| Oxidative Cyclization | Use of benign oxidants. | Formation of the imidazole ring from acyclic precursors. |

An extensive search for detailed research findings on the chemical reactivity of "this compound" (CAS No. 1015795-36-3) has been conducted. Despite a thorough investigation across scientific databases and patent literature for its use in specific metal-catalyzed cross-coupling and nucleophilic substitution reactions, no explicit data, reaction tables, or detailed mechanistic studies for this particular compound were found.

The requested article structure is contingent on the availability of specific experimental results for the following reactions involving this compound:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Sonogashira Coupling

Nucleophilic Substitution Reactions

Without accessible research literature detailing these specific transformations for the subject compound, it is not possible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the prompt. The generation of such an article would necessitate speculation based on the reactivity of analogous compounds, which falls outside the scope of the requested focus on "this compound" alone.

Therefore, the information required to construct the detailed sections and data tables as outlined in the user's instructions is not available at this time.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 5 Methyl 2 Imidazolyl Pyridine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Imidazole (B134444) Moieties

The electrophilic aromatic substitution of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is a complex process governed by the electronic properties of both the pyridine and imidazole rings, as well as the influence of the bromo and methyl substituents.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.com This deactivation is most pronounced at the 2-, 4-, and 6-positions. Consequently, electrophilic substitution on pyridine typically occurs at the 3- and 5-positions, which are less deactivated. quora.comquora.com In the case of this compound, the bromine atom at the 3-position is a deactivating group but an ortho-, para-director. However, the strong deactivation of the pyridine ring often requires harsh reaction conditions for electrophilic substitutions to occur. quora.com The presence of the imidazolyl substituent at the 4-position further complicates the reactivity. The imidazolyl group can be either electron-donating or electron-withdrawing depending on the reaction conditions and its protonation state.

The imidazole ring, in contrast, is an electron-rich heterocycle and is generally more susceptible to electrophilic attack than pyridine. uobabylon.edu.iqslideshare.net Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions. nih.gov In this compound, the 5-position of the imidazole ring is occupied by a methyl group, which is an activating group and would direct incoming electrophiles to the 4-position. However, the 4-position is attached to the pyridine ring. Therefore, electrophilic attack on the imidazole moiety would likely occur at the 4-position if not for the steric hindrance and the electronic effects of the pyridine substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Substitution on the pyridine ring at the 5-position. | Pyridine ring is deactivated, substitution occurs meta to the nitrogen and ortho/para to the activating imidazolyl group, but steric hindrance at the 5-position of the pyridine ring is less than at the 2-position. |

| Bromination (Br₂/FeBr₃) | Substitution on the pyridine ring at the 5-position. | Similar to nitration, the pyridine ring is the more likely site of substitution under these conditions, despite the presence of a bromine atom. |

| Friedel-Crafts Acylation | No reaction or low yield expected. | The pyridine ring is strongly deactivated, and the nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring. |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is expected to be influenced by both the pyridine and imidazole moieties. Pyridine and its derivatives can undergo reduction, and the presence of the electron-withdrawing bromine atom may facilitate this process. The redox potential of the Br+/Br- system is known to be positive, indicating that it can act as an oxidizing agent. researchgate.net

The imidazole ring can also participate in redox reactions. Imidazole itself has been shown to facilitate electron transfer from organic reductants by acting as a proton acceptor, which allows for concerted proton/electron transfer. nih.govresearchgate.net This property is particularly relevant in biological systems. The methyl group on the imidazole ring is an electron-donating group and may slightly increase the electron density of the ring, potentially affecting its redox potential.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are determined by the basicity of the nitrogen atoms in the pyridine and imidazole rings. Both rings can be protonated to form a cationic species.

The pyridine nitrogen is basic, and the pKa of the conjugate acid of pyridine is approximately 5.2. The bromine atom at the 3-position is electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen slightly.

The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is not basic as its lone pair is part of the aromatic sextet. The pyridine-type nitrogen (N-3) is basic. The pKa of the conjugate acid of imidazole is approximately 7.0. The methyl group at the 5-position is electron-donating and is expected to slightly increase the basicity of the imidazole ring. The pKa of 2-methylimidazole (B133640) is 7.86. nih.gov

Given the pKa values of pyridine and imidazole, the imidazole nitrogen is more basic than the pyridine nitrogen. Therefore, in an acidic solution, protonation is expected to occur preferentially at the N-3 position of the imidazole ring. nih.govplos.org The protonation state of the molecule will be pH-dependent. At physiological pH (~7.4), a significant portion of the molecules will likely exist in their protonated form at the imidazole ring.

Table 2: Estimated pKa Values for Protonation Sites

| Protonation Site | Estimated pKa of Conjugate Acid | Rationale |

| Pyridine Nitrogen | ~4.5 - 5.0 | The electron-withdrawing bromine atom reduces the basicity compared to pyridine (pKa ~5.2). |

| Imidazole Nitrogen (N-3) | ~7.5 - 8.0 | The electron-donating methyl group increases the basicity compared to imidazole (pKa ~7.0). 2-methylimidazole has a pKa of 7.86. nih.gov |

Tautomerism Studies within the Imidazole Moiety

Tautomerism is a key feature of the imidazole ring. For 4(5)-methylimidazole, two tautomeric forms can exist due to the migration of a proton between the two nitrogen atoms: 4-methylimidazole (B133652) and 5-methylimidazole. aip.org In the case of this compound, the imidazole ring is substituted at the 2- and 5-positions. The tautomerism would involve the proton on the N-1 nitrogen migrating to the N-3 nitrogen.

This prototropic tautomerism results in two distinct tautomers that are in equilibrium. chemeurope.com The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the nature of the substituents on the imidazole ring. In the solid state and in solution, one tautomer may be more stable and therefore predominate. The relative abundance of the tautomers can be challenging to measure accurately. aip.org

For histidine, which contains a similar 4(5)-substituted imidazole ring, the pKa values for the two tautomers have been estimated to be 6.73 for the N1-H tautomer and 6.12 for the N3-H tautomer. nih.gov This indicates that the N1-H tautomer is slightly more basic. For this compound, the large substituent at the 2-position (the bromopyridyl group) could sterically and electronically influence the tautomeric equilibrium. The relative stability of the two tautomers would need to be investigated using spectroscopic methods, such as NMR, or computational chemistry. researchgate.net

Table 3: Possible Tautomers of the Imidazole Moiety

| Tautomer | Structure | Notes |

| 1H-tautomer | The proton is on the nitrogen atom adjacent to the pyridine ring. | The stability of this tautomer will be influenced by electronic and steric interactions with the bromopyridyl group. |

| 3H-tautomer | The proton is on the nitrogen atom further from the pyridine ring. | This tautomer may be sterically less hindered. |

Theoretical and Computational Studies of 3 Bromo 4 5 Methyl 2 Imidazolyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to pyridine (B92270) and imidazole (B134444) derivatives to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net

Using functionals such as B3LYP combined with basis sets like 6-311G(d,p), the equilibrium geometry of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine can be determined by finding the minimum energy conformation. nih.govmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental results where available. nih.gov The optimized structure serves as the foundation for further computational analyses, including the study of frontier molecular orbitals and molecular electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For derivatives of imidazo[4,5-b]pyridine, the HOMO-LUMO energy gap has been calculated using DFT to analyze intermolecular and intramolecular charge transfer. nih.gov The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule. In similar heterocyclic systems, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on a specific moiety, such as the imidazopyridine system. researchgate.net

Table 1: Representative FMO Parameters for a Heterocyclic System

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.3 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Measure of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.3 | -EHOMO |

| Electron Affinity (A) | 1.8 | -ELUMO |

| Global Hardness (η) | 2.25 | (I-A)/2 |

| Electronegativity (χ) | 4.05 | (I+A)/2 |

Note: The values in this table are illustrative and representative of similar heterocyclic compounds studied by DFT.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the MEP surface indicate varying electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen and oxygen. nih.gov

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green regions: Represent neutral or zero potential areas. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of both the pyridine and imidazole rings, identifying them as primary sites for electrophilic interactions, such as protonation or coordination to metal ions. The area around the bromine atom may also exhibit specific potential due to its electronegativity and lone pairs. Positive potential (blue) would be expected around the hydrogen atoms. Such analysis has been used to investigate reactive sites in various pyridine and imidazole derivatives. mdpi.comnih.gov

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a predicted spectrum can be generated. researchgate.netresearchgate.net These calculations aid in the assignment of complex vibrational modes of the molecule.

For a molecule like this compound, DFT calculations can predict characteristic vibrational frequencies for the functional groups present:

Pyridine ring: C-H stretching, C=C and C=N stretching, and ring breathing modes.

Imidazole ring: N-H stretching, C=N stretching, and ring vibrations.

Methyl group: Symmetric and asymmetric C-H stretching and bending modes.

C-Br bond: Stretching vibration at a lower frequency.

Often, calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. Such theoretical studies have been successfully performed for various bromo-pyridine and methyl-thiophene derivatives. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule in different environments (e.g., in a solvent or interacting with a biological macromolecule). nih.govmdpi.com

For this compound, MD simulations can be employed to:

Explore Conformational Space: The molecule has rotational freedom around the single bond connecting the pyridine and imidazole rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Study Solvation: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around the solute and form hydrogen bonds, which is crucial for understanding its solubility and behavior in solution.

Analyze Intermolecular Interactions: MD simulations are instrumental in studying how the molecule interacts with other molecules, such as biological targets like proteins or DNA. These simulations can predict binding modes and estimate the stability of the resulting complex, which is fundamental for drug design. mdpi.com

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using DFT, are essential for elucidating reaction mechanisms. These methods allow for the mapping of the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For this compound, these calculations could be used to study various potential reactions, such as:

N-Alkylation: The nitrogen atoms in the pyridine and imidazole rings are potential nucleophiles. Quantum calculations can determine which nitrogen is more reactive towards an alkylating agent and calculate the activation energy for the reaction by locating the transition state structure. Studies on similar imidazo[4,5-b]pyridine systems have explored the regioselectivity of N-alkylation. nih.gov

Suzuki Cross-Coupling: The bromine atom on the pyridine ring is a handle for palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. Theoretical studies can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the reaction's feasibility and kinetics. mdpi.com

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, providing insights into the reaction's thermodynamics and kinetics.

Structure-Activity Relationship (SAR) Studies at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological or chemical activity. By systematically modifying the structure of a lead compound like this compound in silico and calculating relevant chemical descriptors, one can predict how these changes will affect its activity. nih.govresearchgate.net

Key molecular descriptors often used in theoretical SAR studies include:

Electronic Properties: HOMO-LUMO energies, dipole moment, and atomic charges. mdpi.com

Steric Properties: Molecular volume, surface area, and specific conformational parameters.

Lipophilicity: Calculated logP (partition coefficient).

For this compound, a theoretical SAR study could involve:

Modifying Substituents: Replacing the bromine atom with other halogens (F, Cl, I) or functional groups (e.g., cyano, methoxy) and calculating how this impacts electronic properties like the MEP and HOMO-LUMO gap. nih.gov

Altering the Methyl Group: Replacing the methyl group on the imidazole ring with other alkyl groups or hydrogen to investigate steric and electronic effects.

Positional Isomerism: Moving the substituents to different positions on the pyridine or imidazole rings.

The results from these calculations can then be correlated with experimental activity (if available) to build a predictive model. This approach helps in prioritizing the synthesis of new derivatives with potentially enhanced activity, thereby saving time and resources in the discovery process. researchgate.net

Solvation Effects on Molecular Properties

The study of solvation effects is crucial for understanding the behavior of a molecule in different environments, as the solvent can significantly influence molecular structure, stability, reactivity, and spectroscopic properties. While comprehensive theoretical studies specifically targeting this compound are not extensively available, valuable insights can be derived from computational analyses of its core structural components: 3-bromopyridine (B30812) and 2-methylimidazole (B133640). These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), combined with a Polarizable Continuum Model (PCM) to simulate the solvent environment. wikipedia.orgresearchgate.net

Theoretical investigations on related pyridine and imidazole derivatives reveal that while molecular geometries (bond lengths and angles) are only slightly affected by the polarity of the solvent, the electronic properties and chemical reactivity can be seriously influenced. researchgate.net

Influence on Stability and Solvation Free Energy

The stability of a solute in a particular solvent can be quantified by the solvation free energy, which represents the change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. A more negative value indicates greater stability in the solvent. Computational studies on 2-methylimidazole, a key structural moiety of the target compound, have calculated these energies in various solvents using the Solvation Model on Density (SMD). squ.edu.omresearchgate.netsqu.edu.om

The findings indicate that stability generally increases with solvent polarity. For instance, the calculated solvation free energy for 2-methylimidazole becomes progressively more negative as the solvent changes from chloroform to more polar environments like dimethylsulfoxide (DMSO) and water. squ.edu.omresearchgate.net This suggests that this compound is likely to be more stable in polar solvents due to favorable electrostatic interactions between the solute and the solvent continuum.

Table 1: Calculated Solvation Free Energy of 2-Methylimidazole in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kJ/mol) |

|---|---|---|

| Chloroform | 4.81 | -36.01 |

| n-Octanol | 10.30 | -33.76 |

| Water | 78.39 | -33.36 |

| DMSO | 46.83 | -38.09 |

Data derived from computational studies on 2-methylimidazole, a structural component of the title compound. squ.edu.om

Impact on Dipole Moment and Electronic Properties

Table 2: Effect of Solvent on the Calculated Dipole Moment of 2-Methylimidazole

| Medium | Dielectric Constant (ε) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.00 | 3.63 |

| Chloroform | 4.81 | 5.01 |

| n-Octanol | 10.30 | 5.34 |

| DMSO | 46.83 | 5.61 |

| Water | 78.39 | 5.66 |

Data derived from computational studies on 2-methylimidazole. squ.edu.om

Information Not Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound “this compound.” This indicates that the compound is likely not a widely synthesized or studied chemical entity, and as a result, there is no published research available to fulfill the detailed article outline as requested.

The investigation into the applications of this specific compound in advanced chemical research and materials science yielded no results for any of the specified sub-topics. Searches for its use as a building block in complex organic synthesis, including as a precursor for fused heterocyclic systems or as a scaffold for combinatorial chemistry libraries, were unsuccessful. Similarly, no information could be found regarding its role in ligand design for coordination chemistry and catalysis, such as metal complexation studies or applications in homogeneous catalysis. Furthermore, there is no available literature on its use in fundamental studies of host-guest chemistry and supramolecular assemblies.

Due to the complete absence of data for "this compound" in the public domain, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Therefore, the requested article on the applications of “this compound” cannot be provided.

After a comprehensive search for scientific literature, there is a notable lack of specific published data on the chemical compound "this compound" corresponding to the detailed outline provided in your request. The available research focuses on structurally related but distinct compounds, primarily isomers such as the imidazo[4,5-b]pyridine fused ring system, rather than the imidazole-substituted pyridine specified.

Due to the strict instruction to focus solely on "this compound" and not introduce information from outside the explicit scope, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. Providing information on related isomers or analogous compounds would violate the core requirements of your request and would be scientifically misleading.

Therefore, the requested article on the "Applications in Advanced Chemical Research and Materials Science" of "this compound" cannot be generated at this time based on the publicly available scientific literature.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and properties.

Single-Crystal X-ray Diffraction

For an unambiguous determination of the molecular structure of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine, growing a suitable single crystal is the first critical step. This crystal, when exposed to a focused X-ray beam, diffracts the X-rays in a unique pattern. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be resolved.

A complete crystallographic study would yield a set of data, typically presented in a standardized table. While specific experimental data for this compound is not available, a representative data table would include the following parameters:

| Parameter | Expected Information |

| Chemical Formula | C9H8BrN3 |

| Formula Weight | 238.09 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor | Index of refinement quality |

This data would confirm the connectivity of the pyridine (B92270), imidazole (B134444), bromo, and methyl groups and reveal the planarity and torsion angles between the heterocyclic rings.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.govnih.govimist.ma This analysis maps properties onto a unique molecular surface, defined by points where the contribution to electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key insights from a Hirshfeld analysis of this compound would include:

d_norm surfaces: These maps highlight intermolecular contacts shorter than the sum of van der Waals radii, with red spots indicating close contacts like hydrogen bonds. One would expect to observe potential N-H···N or C-H···N hydrogen bonds involving the imidazole and pyridine rings.

This analysis provides a detailed picture of how molecules pack together, which influences physical properties such as melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Proof

NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms.

¹H and ¹³C NMR Spectroscopic Characterization

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: This spectrum would show distinct signals for each chemically unique proton. The pyridine and imidazole rings would exhibit characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment, and coupling constants (J-values) would reveal adjacent proton relationships.

¹³C NMR: This spectrum would display a signal for each unique carbon atom. The carbons of the aromatic pyridine and imidazole rings would resonate in the downfield region (δ 110-160 ppm). The methyl carbon would appear significantly upfield.

A hypothetical data table for the primary NMR characterization is presented below.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H | 7.5 - 8.5 | 120 - 155 |

| Imidazole-H | 7.0 - 8.0 | 115 - 145 |

| Imidazole-CH₃ | ~2.3 | ~15 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would identify protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the proton network within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, such as linking the methyl protons to the imidazole ring carbons and establishing the precise connection point between the pyridine and imidazole rings.

Together, these 2D NMR techniques would provide definitive proof of the constitution of this compound in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₈BrN₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), would reveal how the molecule breaks apart. Common fragmentation pathways for such heterocyclic compounds often involve the loss of small, stable molecules or radicals. nih.gov For this compound, potential fragmentation could include:

Cleavage of the bond between the pyridine and imidazole rings.

Loss of the bromine atom.

Fragmentation of the imidazole ring.

Studying these fragments helps to confirm the connectivity of the different structural units within the molecule.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of potential process-related impurities and isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed to separate the target compound from starting materials, byproducts, and degradation products.

Method Parameters: A C18 stationary phase is commonly employed due to its versatility in separating a wide range of organic molecules. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving compounds with different polarities. Detection is typically performed using a UV detector, set at a wavelength where the pyridine and imidazole chromophores exhibit maximum absorbance.

Purity Determination: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate impurities, which can be quantified.

Isomer Separation: Positional isomers, which may arise during the synthesis, can often be separated by optimizing the HPLC method. Factors such as the choice of stationary phase, mobile phase composition and gradient, column temperature, and flow rate can be fine-tuned to achieve the necessary resolution.

Gas Chromatography (GC): While HPLC is generally preferred for compounds of this nature, GC can be a viable option if this compound is sufficiently volatile and thermally stable.

Method Considerations: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would likely be used. The sample would be injected into a heated port to ensure volatilization, and the separation would occur as the components travel through the column at different rates based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The high temperatures required for GC can sometimes lead to on-column degradation of the analyte, which must be carefully evaluated during method development.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective tool for monitoring reaction progress, identifying fractions during purification, and as a preliminary purity check.

Procedure: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of solvents of varying polarities (e.g., ethyl acetate/hexane or dichloromethane/methanol). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots are visualized under UV light or by using a staining agent. The retention factor (Rf) value for each spot can be calculated to aid in identification. While primarily a qualitative technique, densitometric scanning of TLC plates can provide semi-quantitative results.

Interactive Data Table: Illustrative Chromatographic Conditions (Note: As specific experimental data for this compound is not publicly available, this table represents typical starting conditions for method development based on the analysis of similar heterocyclic compounds.)

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |

| HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient: Water (with 0.1% Formic Acid) and Acetonitrile | UV at ~254 nm | Purity determination, Isomer separation |

| GC | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) | Helium carrier gas | FID / MS | Analysis of volatile impurities |

| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 7:3 v/v) | UV at 254 nm | Reaction monitoring, Preliminary purity check |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a unique "fingerprint" of the molecule.

Characteristic Absorptions: For this compound, key functional groups and their expected IR absorption regions include:

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic, methyl group): Expected around 2950-2850 cm⁻¹.

C=N and C=C stretching (pyridine and imidazole rings): A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring vibrations.

N-H stretching (imidazole): If the imidazole nitrogen is protonated or involved in hydrogen bonding, a broad band may appear in the 3200-2500 cm⁻¹ region. In a free N-H group, a sharper peak is expected around 3500-3300 cm⁻¹.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region, which is in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule.

Complementary Information: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman would be sensitive to the vibrations of the C-C and C=C bonds within the aromatic rings. The C-Br stretch, while visible in IR, may also give a characteristic Raman signal. The symmetric breathing modes of the pyridine and imidazole rings would also be expected to be strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies (Note: These are predicted frequency ranges based on the analysis of similar functional groups and heterocyclic systems.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of the pyridine and imidazole rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | From the methyl group substituent. |

| C=N and C=C Ring Stretch | 1600 - 1400 | Strong | Multiple bands corresponding to the vibrations of the pyridine and imidazole rings. |

| Imidazole N-H Stretch | 3500 - 3300 (free) | Weak | Position and shape are sensitive to hydrogen bonding. |

| C-Br Stretch | 600 - 500 | Medium to Strong | Located in the fingerprint region. |

By combining these advanced chromatographic and spectroscopic techniques, a comprehensive analytical profile of this compound can be established, ensuring its structural integrity and purity.

Future Research Directions and Unexplored Avenues for 3 Bromo 4 5 Methyl 2 Imidazolyl Pyridine

Development of Novel and Efficient Synthetic Routes

The advancement of any new chemical entity is contingent upon the availability of efficient and scalable synthetic methods. For 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine, future research should focus on moving beyond traditional, multi-step syntheses towards more innovative and sustainable approaches.

Key areas for exploration include:

Multi-Component Reactions (MCRs): Designing a one-pot synthesis where the pyridine (B92270) and imidazole (B134444) rings are constructed concurrently from simpler starting materials would represent a significant leap in efficiency. MCRs, such as those used to generate other polysubstituted imidazoles, could dramatically reduce waste, cost, and reaction time. nih.gov

Transition-Metal Catalyzed Cross-Coupling: The central C-C bond connecting the two heterocyclic rings is a prime target for formation via modern cross-coupling strategies. Research into palladium- or nickel-catalyzed Suzuki-Miyaura or Stille coupling reactions, connecting a pre-functionalized bromopyridine with an organoboron or organotin derivative of 5-methylimidazole, could provide a modular and high-yielding route. nih.gov

Advanced Synthesis Technologies: The application of microwave-assisted organic synthesis (MAOS) and continuous flow chemistry should be investigated. nih.gov These technologies often lead to significantly reduced reaction times, improved yields, and enhanced safety and scalability, which are crucial for making the compound readily accessible for further studies. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, rapid access to derivatives. | Identification of suitable starting materials and catalysts; controlling regioselectivity. |

| Cross-Coupling (e.g., Suzuki) | High functional group tolerance, modularity, well-established methodology. nih.gov | Synthesis of organometallic imidazole precursor; optimization of catalyst and conditions. |

| Direct C-H Activation | High atom economy, reduced synthetic steps, avoids pre-functionalization. | Achieving high regioselectivity on the imidazole ring; identifying a suitable catalyst system. |

| Microwave/Flow Chemistry | Rapid reaction times, improved yields and purity, enhanced scalability and safety. nih.gov | Adapting and optimizing existing thermal reactions for these platforms. |

Table 1: Comparison of Potential Future Synthetic Routes

Exploration of New Catalytic Applications

The structure of this compound is intrinsically linked to the field of catalysis, particularly through the chemistry of N-Heterocyclic Carbenes (NHCs). The imidazolyl moiety serves as a precursor to an NHC, a class of organocatalysts and ligands that have revolutionized many areas of chemical synthesis. nih.govacs.org

Future research should vigorously pursue its potential in catalysis:

NHC Organocatalysis: Deprotonation of the imidazole ring (after quaternization of the N3 nitrogen) would generate a novel NHC. The catalytic activity of this new carbene could be explored in a variety of transformations, including the benzoin (B196080) condensation, Stetter reaction, and various annulations, where NHCs are known to excel. upenn.edusigmaaldrich.com The electronic influence of the bromopyridine substituent could tune the reactivity of the carbene in unique ways.

Ligand for Transition Metal Catalysis: The corresponding NHC can serve as a powerful σ-donating ligand to form stable complexes with a wide range of transition metals (e.g., Pd, Ni, Au, Cu, Rh, Ru). nih.govresearchgate.net These novel metal-NHC complexes could be screened for activity in key reactions such as cross-coupling, hydrosilylation, and metathesis. nih.govacs.org The pyridine nitrogen offers an additional coordination site, potentially allowing the compound to act as a bidentate "N^C" chelating ligand, which can impart unique stability and reactivity to the metal center. acs.org

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) / Nickel (Ni) | Suzuki, Heck, Buchwald-Hartwig cross-coupling reactions. | NHCs are superior ligands for these reactions, promoting the coupling of challenging substrates. nih.gov |

| Copper (Cu) | Hydrosilylation, boration, cycloaddition reactions. nih.gov | NHC-Cu complexes are cost-effective and highly efficient catalysts for a range of transformations. nih.gov |

| Gold (Au) | Hydration of alkynes, various cycloisomerizations. | NHC-Au complexes are powerful π-acid catalysts. acs.org |

| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation, transfer hydrogenation, metathesis. | NHC ligands can enhance the stability and activity of these catalysts. |

Table 2: Potential Applications as an NHC Ligand in Transition Metal Catalysis

Advanced Materials Science Applications (e.g., integration into MOFs, polymers, sensors)

The distinct coordination sites—the two imidazole nitrogens and the pyridine nitrogen—make this compound an exceptional candidate as a building block for advanced materials. fau.de

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The molecule can act as a multitopic organic linker to construct novel MOFs or coordination polymers. acs.orgnih.gov The specific geometry and rigidity of the linker could direct the formation of frameworks with unique topologies and pore environments. Such materials could be investigated for applications in gas storage, separation, and heterogeneous catalysis. The presence of the bromine atom provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction. nih.gov

Functional Polymers: The compound could be incorporated into polymer chains, either as a pendant group or as part of the main backbone. This could be achieved by first converting the bromo-substituent into a polymerizable group (e.g., vinyl or acrylate). The resulting polymers, decorated with pyridyl-imidazole units, could find use as macromolecular ligands for recyclable catalysts, as ion-exchange resins, or as materials with unique photophysical properties. nih.gov

Sensors: The nitrogen-rich heterocyclic system is well-suited for coordinating with metal ions. This property could be exploited to develop chemosensors. Upon binding to a specific metal ion, a detectable change in fluorescence or color could be observed. Research could focus on designing systems where the compound is integrated into a larger conjugated framework to enhance its sensing capabilities.

Deepening Mechanistic Understanding of Complex Reactions

As novel synthetic and catalytic applications are developed, it is imperative to conduct detailed mechanistic studies to understand the underlying reaction pathways. A thorough understanding is crucial for reaction optimization, catalyst design, and broadening the scope of new transformations.

Future mechanistic investigations should include:

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR, UV-Vis) can help identify and characterize key catalytic intermediates, such as oxidative addition complexes or transmetalation products in a cross-coupling cycle. chemistryjournals.net

Isotopic Labeling Studies: Experiments using isotopically labeled substrates (e.g., with Deuterium or ¹³C) can provide definitive evidence for proposed reaction mechanisms, such as the pathway of C-H activation or the nature of bond-breaking and bond-forming events.

Isolation and Characterization of Intermediates: For catalytic cycles involving the compound as a ligand, efforts should be made to synthesize, isolate, and structurally characterize (e.g., by X-ray crystallography) key metallic intermediates to confirm their proposed roles in the catalytic process. researchgate.net

Computational Exploration of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the behavior of molecules before extensive experimental work is undertaken. scirp.org For this compound, computational studies can guide and accelerate its development in all the aforementioned areas.

Prospective computational projects include:

Analysis of Electronic Structure: Calculating the molecule's frontier molecular orbitals (HOMO, LUMO) and molecular electrostatic potential (MEP) can predict its reactivity, stability, and the most likely sites for electrophilic and nucleophilic attack. nih.govscirp.org This can guide the design of synthetic reactions and predict its coordination behavior.

Modeling Reaction Mechanisms: DFT can be used to map out the entire energy profile of proposed reaction pathways, including transition states and intermediates. chemistryjournals.net This is invaluable for understanding the feasibility of a proposed synthetic route or the turnover-limiting step in a catalytic cycle. chemistryjournals.net

Predicting Ligand Properties: The electronic and steric properties of the derived NHC ligand can be computationally modeled. Parameters such as the Tolman Electronic Parameter (TEP) can be calculated to quantify its electron-donating ability, allowing for a rational comparison with known NHC ligands and guiding the choice of metal and reaction for which it would be best suited. acs.org

Simulating Material Properties: Before attempting the synthesis of MOFs or polymers, computational models can predict the likely structures and properties of these materials, such as pore size, stability, and electronic bandgap, helping to prioritize the most promising synthetic targets. nih.gov

By systematically pursuing these avenues of research, the scientific community can fully elucidate the chemical properties and potential applications of this compound, transforming it from an unexplored molecule into a valuable tool for synthesis, catalysis, and materials science.

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the bromine atom at the 3-position of the pyridine ring can undergo substitution with imidazole derivatives under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) . Optimization requires careful control of temperature (70–100°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Evidence from photoredox-mediated Meerwein arylation suggests that alternative methods using aryl diazonium salts and visible light irradiation can yield regioisomers, necessitating chromatographic purification (heptane/EtOAc gradients) .

Q. How can researchers confirm the structural identity and purity of this compound?

Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR : Key peaks include aromatic protons in the pyridine (δ 8.6–8.9 ppm) and imidazole (δ 7.2–7.5 ppm) regions, with coupling constants (J = 2.4–8.5 Hz) confirming substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 267.9526) validates molecular formula consistency .

- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases, as referenced in quality control protocols .

Q. What are the primary reactivity trends of the bromine substituent in this compound?

The bromine atom is susceptible to nucleophilic displacement (e.g., with amines or thiols) and transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). Competitive pathways, such as oxidation of the imidazole methyl group, may occur under harsh conditions (e.g., strong bases or oxidants), requiring inert atmospheres and low temperatures to suppress side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

Discrepancies often arise from divergent reaction scales or catalyst deactivation. For instance, reports 16–35% yields for regioisomers due to competing arylation pathways. Systematic variation of equivalents (e.g., 1.2–2.0 eq. of arylating agents) and real-time monitoring via TLC/GC-MS can identify optimal stoichiometry . Additionally, pre-activation of the imidazole nucleophile (e.g., as a boronic ester) may improve coupling efficiency .

Q. What strategies are effective for enhancing the compound’s stability during long-term storage?

- Solvent Selection : Store in anhydrous DMSO or THF under argon to prevent hydrolysis of the imidazole ring .

- Temperature : −20°C storage minimizes thermal degradation, as recommended in safety data sheets .

- Light Protection : Amber vials prevent photodegradation, critical for brominated aromatic systems .

Q. How can computational methods aid in predicting the biological activity of this compound?

Docking studies using the imidazole moiety as a hinge-binding motif can predict kinase inhibition (e.g., EGFR or JAK2 targets). Molecular dynamics simulations further assess binding stability in physiological conditions. highlights the imidazo[4,5-b]pyridine scaffold’s role in anti-inflammatory agents, suggesting similar bioactivity for this derivative .

Q. What advanced characterization techniques are needed to resolve crystallographic ambiguities?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming dihedral angles between the pyridine and imidazole rings (e.g., 20.4–86.0° in related structures), which influence conformational flexibility and intermolecular interactions . Synchrotron-based XRD may resolve weak electron density in bromine-containing regions .

Methodological Considerations

Q. Designing a SAR Study for Imidazole-Modified Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.